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Compound of Interest

Compound Name: CONALBUMIN

Cat. No.: B1171528

An in-depth analysis of the evolutionary conservation of the conalbumin protein sequence,
detailing its orthologous relationships, conserved structural motifs, and functional implications.
This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview, including quantitative data, detailed experimental protocols, and
visual representations of associated signaling pathways.

Introduction

Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that belongs to
the transferrin family of proteins. Members of this evolutionarily conserved family play critical
roles in iron transport and the innate immune system.[1][2] Conalbumin's ability to bind and
sequester iron deprives microorganisms of this essential nutrient, thereby inhibiting their
growth.[2][3] Understanding the evolutionary conservation of the conalbumin sequence across
different species can provide valuable insights into its structure-function relationships, identify
functionally critical regions, and inform the development of novel therapeutics. This technical
guide presents a detailed analysis of conalbumin’'s sequence conservation, outlines key
experimental methodologies for its study, and visualizes its involvement in cellular signaling.

Data Presentation: Quantitative Analysis of
Conalbumin Sequence Conservation

To quantify the evolutionary conservation of conalbumin, the amino acid sequence of Gallus
gallus (chicken) ovotransferrin was aligned with its orthologs from various avian and other
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vertebrate species. The following table summarizes the pairwise sequence identity and
similarity scores obtained from a multiple sequence alignment performed using the Clustal
Omega tool.
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Sequence Sequence
. Common UniProt Identity (%) Similarity (%)
Species . . .
Name Accession with Gallus with Gallus
gallus gallus
Gallus gallus Chicken P02789 100 100
Meleagris
Turkey G1N8V5 95.70 97.56
gallopavo
Coturnix japonica  Japanese quail AOA3Q7U8D4 92.48 95.88
Anas
Mallard duck K7BQP6 82.55 89.81
platyrhynchos
Columba livia Rock dove R7VTP9 81.35 88.79
Taeniopygia ]
Zebra finch HOZBE1 77.25 86.43
guttata
Struthio camelus  Ostrich K7GL11 76.54 85.90
Alligator American
S _ AOA151MZF9 65.12 78.45
mississippiensis alligator
Chelonia mydas Green sea turtle AOA6P3B8B3 64.88 77.99
_ African clawed
Xenopus laevis P20233 47.16 63.25
frog
Danio rerio Zebrafish Q6P3G0 38.95 55.48
Homo sapiens
] Human P02787 49.86 66.71
(Serotransferrin)
Mus musculus
] Mouse Q92111 48.71 65.57
(Serotransferrin)
Bos taurus
Cow P24627 45.31 61.29

(Lactoferrin)

Table 1: Pairwise sequence identity and similarity of conalbumin (ovotransferrin) and its
orthologs compared to Gallus gallus. The analysis includes avian species, reptiles, amphibians,
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fish, and representative mammalian transferrins (serotransferrin and lactoferrin) for broader
evolutionary context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of
conalbumin's evolutionary conservation.

Ortholog Identification and Sequence Retrieval

Objective: To identify and retrieve the amino acid sequences of conalbumin orthologs from
various species.

Protocol:

o Database Selection: Utilize the UniProt (Universal Protein Resource) knowledgebase as the
primary source for protein sequences.

e Initial Search: Perform a search for "ovotransferrin” or "conalbumin” in UniProt, specifying
Gallus gallus (chicken) as the organism.

» Reference Sequence: Identify the reviewed Swiss-Prot entry for chicken ovotransferrin (e.g.,
P02789) to use as the reference sequence.

o Ortholog Search: Use the Basic Local Alignment Search Tool (BLAST) within UniProt. Select
the reference chicken conalbumin sequence and perform a BLASTp (protein-protein
BLAST) search against the UniProtKB database, excluding Gallus gallus (taxid:9031) to find
homologous sequences in other species.

« Filtering and Selection: From the BLAST results, select orthologous sequences based on
high sequence identity scores and reciprocal best hits. Prioritize reviewed (Swiss-Prot)
entries where available. For this guide, representative species from different vertebrate
classes were chosen.

e Sequence Retrieval: Download the FASTA formatted amino acid sequences for all selected
orthologs.
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Multiple Sequence Alignment

Objective: To align the retrieved amino acid sequences to identify conserved regions and
calculate pairwise sequence identities.

Protocol using Clustal Omega:

Access Tool: Navigate to the Clustal Omega web server provided by the European
Bioinformatics Institute (EBI).

Input Sequences: Paste the retrieved FASTA sequences of conalbumin and its orthologs
into the input window.

Set Parameters:

o Output Format: Select "Clustal w/ numbers" to facilitate the identification of specific
residues.

o Other Parameters: For a standard alignment, the default parameters are generally
sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits,
and a gap extension penalty of 1 bit.

Execute Alignment: Submit the alignment job.

Analyze Results: The output will display the aligned sequences, with conserved residues
highlighted. The alignment can be visualized using software such as Jalview for more
detailed analysis.

Calculate Pairwise Identity: Utilize the "Show Colors" option in the Clustal Omega results or
a separate alignment viewer to access a color-coded alignment and a table of pairwise
percentage identities.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between conalbumin and its orthologs.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis):
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e Open MEGA: Launch the MEGA software.

e Load Alignment: Open the saved multiple sequence alignment file (e.g., in FASTA or MEGA
format).

o Select Phylogenetic Analysis Method:
o Navigate to the "Phylogeny" menu.

o Choose a method for tree construction, such as Neighbor-Joining (NJ), Maximum
Likelihood (ML), or Minimum Evolution (ME). For this guide, the Neighbor-Joining method
is described as a straightforward approach.

o Set Parameters for Neighbor-Joining:
o Model/Method: Select the Jones-Taylor-Thornton (JTT) model for amino acid substitution.

o Substitution Rate: Assume uniform rates among sites or use a Gamma distribution to
model rate variation.

o Gaps/Missing Data: Choose "Pairwise deletion" to exclude gaps in pairwise comparisons.

o Bootstrap Analysis: To assess the statistical support for the tree topology, perform a
bootstrap analysis with 1000 replicates.

o Construct Tree: Execute the analysis to generate the phylogenetic tree.

» Visualize and Interpret Tree: The resulting tree will be displayed. The branch lengths
represent the evolutionary distance, and the bootstrap values at the nodes indicate the
confidence in the branching pattern.

Mandatory Visualization
Experimental Workflow for Evolutionary Conservation
Analysis

The following diagram illustrates the workflow for analyzing the evolutionary conservation of the
conalbumin sequence.
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Workflow for conalbumin conservation analysis.
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Signaling Pathway: Ovotransferrin-Mediated Activation
of the MAPK Pathway

Recent studies have shown that ovotransferrin can enhance immune responses by activating
macrophages through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4]
This pathway is crucial for regulating various cellular processes, including inflammation and cell
proliferation. The diagram below illustrates the key steps in this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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